molecular formula C14H12O2 B101624 2-(4-Methylphenoxy)benzaldehyde CAS No. 19434-35-6

2-(4-Methylphenoxy)benzaldehyde

Cat. No. B101624
CAS RN: 19434-35-6
M. Wt: 212.24 g/mol
InChI Key: VPSRCJKQVYKILL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzaldehyde derivatives is well-documented in the provided literature. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde is described, which involves photochemical and acid-catalyzed rearrangements . Another example is the synthesis of 4-hydroxybiphenyl-2-carboxylates from α,β-unsaturated aldehydes, which proceeds via an oxygenative [3 + 3] benzannulation reaction . Additionally, a new method for the preparation of 4-benzyloxyl-2-hydroxyl benzaldehyde from resorcinol is reported, which includes a Vilsmeier reaction and selective deprotection steps .

Molecular Structure Analysis

The molecular structures of similar compounds have been characterized using various spectroscopic techniques. For example, the structure of azo-benzoic acids and their precursors was confirmed using NMR, UV–VIS, and IR spectroscopy, and molecular structures were optimized using density functional theory . The structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was examined crystallographically, providing detailed information about its molecular geometry .

Chemical Reactions Analysis

The chemical behavior of benzaldehyde derivatives under different conditions has been studied. For instance, the photochemical and acid-catalyzed rearrangements of a benzaldehyde derivative leading to various products have been explored . The base-mediated oxygenative benzannulation reaction of α,β-unsaturated aldehydes is another example of a chemical reaction involving benzaldehyde derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be deduced from spectroscopic studies and theoretical calculations. The spectroscopic study and structure of 2,4-dimethoxy benzaldehyde and 4-methoxy-3-methyl benzaldehyde provide insights into their vibrational and energetic data, as well as electronic properties like HOMO, LUMO energies, and absolute electronegativity . The major urinary metabolite of 4-(4-fluorophenoxy)benzaldehyde semicarbazone after oral dosing to rats indicates the metabolic stability and potential bioactivity of such compounds .

Scientific Research Applications

  • Biochemical Model Studies : In the context of biochemical models, one study explored the cooxidation of styrene by horseradish peroxidase and phenols, demonstrating the role of 2-(4-Methylphenoxy)benzaldehyde in this process. The study emphasized the significance of molecular oxygen and various reaction components in the formation of styrene oxide, providing insights into the protein-mediated cooxidation of styrene by hemoglobin and myoglobin (Ortiz de Montellano & Grab, 1987).

  • Chemosensor Development : Research has been conducted on developing fluorescent chemosensors for pH, using compounds related to 2-(4-Methylphenoxy)benzaldehyde. These studies highlight the ability of such compounds to differentiate between normal cells and cancer cells, based on pH levels. The fluorescent intensity of these compounds increases with pH, making them effective for identifying different pH environments, which is crucial in medical and biological research (Dhawa et al., 2020).

  • Catalytic Reactions and Synthesis : Several studies have focused on the role of 2-(4-Methylphenoxy)benzaldehyde in catalytic reactions and synthesis processes. This includes its use in the synthesis of complex organic compounds and the study of reaction mechanisms. These applications are critical in the development of new materials and pharmaceuticals (Banerjee et al., 2013).

  • Bioproduction of Benzaldehyde : Research into the bioproduction of benzaldehyde, a compound related to 2-(4-Methylphenoxy)benzaldehyde, has shown promising results. This includes studies on optimizing conditions for enhanced bioproduction, which is significant for the flavor industry. The use of specific yeast strains and bioreactors for this purpose demonstrates the potential of biotechnological applications in producing valuable chemicals (Craig & Daugulis, 2013).

  • Environmental Applications : Investigations into the anaerobic degradation of cresols, chemically related to 2-(4-Methylphenoxy)benzaldehyde, have provided insights into environmental applications. These studies focus on the breakdown of pollutants by bacteria, highlighting the potential for bioremediation strategies to manage environmental contaminants (Rudolphi et al., 2004).

Safety And Hazards

The safety data sheet for a similar compound, Benzaldehyde, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-methylphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSRCJKQVYKILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363058
Record name 2-(4-methylphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenoxy)benzaldehyde

CAS RN

19434-35-6
Record name 2-(4-methylphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-fluorobenzaldehyde (3.54 g, 28.5 mmol) in DMA (20 mL) is added p-cresol (3.08 g, 28.5 mmol) and K2CO3 (4.72 g, 34.2 mmol), and the reaction mixture is heated to 150° C. for 12 h. Once complete, the reaction mixture is cooled to room temperature and diluted with water (100 mL) prior to being poured into a separatory funnel containing ethyl acetate (250 mL). The organic layer is separated, washed with brine (2×) and dried over sodium sulfate prior to concentration. The crude product is purified by column chromatography (5% ethyl acetate in hexanes) to afford 2-(4-methylphenoxy)-benzaldehyde (3.05 g, 50%) as a light yellow oil.
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
3.08 g
Type
reactant
Reaction Step One
Name
Quantity
4.72 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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